Lipophilicity (XLogP3) Differentiates 5-Ethyl Analog from Unsubstituted 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid
The 5-ethyl substituent of the target compound significantly reduces hydrophilicity compared to the unsubstituted 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2). This difference impacts membrane permeability and formulation strategy [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (unsubstituted) estimated XLogP3: ~ -1.1 |
| Quantified Difference | Approximately 0.8 log unit increase in lipophilicity |
| Conditions | Calculated XLogP3 values; experimental logP data for comparator not available in public domain |
Why This Matters
Higher lipophilicity (less negative XLogP3) generally correlates with improved passive membrane permeability and oral absorption potential, which is a key selection criterion in early-stage drug discovery.
- [1] Angenechem. CAS 101184-10-5: 1H-Imidazole-4-carboxylic acid, 5-ethyl-2,3-dihydro-2-oxo-. 2024. View Source
